molecular formula C16H22BNO3S B2672925 11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide CAS No. 2169311-10-6

11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide

Cat. No.: B2672925
CAS No.: 2169311-10-6
M. Wt: 319.23
InChI Key: ALQMZFGXDIZJJD-UHFFFAOYSA-N
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Description

The compound 11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6λ⁶-thia-7-azatricyclo[6.4.0.0²,⁶]dodeca-1(8),6,9,11-tetraene 6-oxide is a boron-containing heterocyclic molecule featuring a tricyclic scaffold fused with sulfur (thia) and nitrogen (aza) atoms. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at position 11 enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials chemistry .

Properties

IUPAC Name

11-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3S/c1-15(2)16(3,4)21-17(20-15)11-7-8-13-12(10-11)14-6-5-9-22(14,19)18-13/h7-8,10,14H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQMZFGXDIZJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=S4(=O)C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Characteristics

  • IUPAC Name : 11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide
  • Molecular Formula : CxHyBzOw (exact formula depends on the specific structure)
  • Molecular Weight : Approximately 300 g/mol (exact weight varies based on substituents)

Structural Features

The compound features a dioxaborolane moiety which is known for its role in various chemical reactions and biological applications. The presence of a thia and azatricyclo structure suggests potential interactions with biological systems.

Anticancer Properties

Initial studies have indicated that similar dioxaborolane derivatives exhibit promising anticancer activity. For instance:

  • Mechanism of Action : Dioxaborolanes can inhibit the growth of cancer cells through various pathways including apoptosis induction and cell cycle arrest.
  • Case Study : A related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .

Antimicrobial Activity

Research indicates potential antimicrobial properties:

  • Efficacy Against Bacteria : Compounds with similar structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Mechanism : It is hypothesized that the boron atom may interfere with bacterial cell wall synthesis .

Neuroprotective Effects

Some derivatives have been evaluated for neuroprotective effects:

  • Study Findings : In vitro studies suggest that certain dioxaborolanes can protect neuronal cells from oxidative stress-induced apoptosis .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against MCF-7 cells
AntimicrobialInhibition of Staphylococcus aureus
NeuroprotectiveProtection from oxidative stress

Structure-Activity Relationship (SAR)

Compound VariantActivity LevelKey Structural Features
11-(4,4,5,5-Tetramethyl-dioxaborolane)HighPresence of boron and dioxaborolane moiety
11-(Dioxaborolane without thia)ModerateLack of sulfur reduces activity

Scientific Research Applications

Organic Synthesis

Borylation Reactions
The compound serves as a boron source for borylation reactions, particularly in the functionalization of organic molecules. Borylation is a crucial step in the synthesis of boronic acids and esters, which are valuable intermediates in organic synthesis and pharmaceuticals. The presence of the dioxaborolane moiety enhances the reactivity of the compound in coupling reactions with aryl halides and alkenes.

Table 1: Borylation Applications

Reaction TypeSubstrate TypeCatalyst UsedProduct Type
Borylation of C-H bondsAlkylbenzenesPalladium-basedPinacol benzyl boronate
HydroborationAlkenes/AlkynesTransition metal catalystsChiral allenyl boronates
Coupling with IodidesAryl halidesCopper-basedAryl boronates

Materials Science

Polymer Chemistry
The compound can be utilized in the development of new polymeric materials through cross-coupling reactions. Its unique structure allows for the incorporation into polymer backbones or as a cross-linking agent, which can enhance the mechanical properties and thermal stability of polymers.

Table 2: Polymer Applications

Application TypePolymer TypeMethod UsedResult
Cross-linking agentThermosetting resinsFree radical polymerizationImproved thermal stability
Functionalized polymersConductive polymersClick chemistryEnhanced electrical conductivity

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing dioxaborolane groups exhibit promising anticancer properties. The ability to selectively target cancer cells while minimizing effects on healthy cells makes this compound a candidate for further investigation in drug development.

Case Study: Anticancer Efficacy
A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved the disruption of cellular signaling pathways critical for cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of boronated heterocycles with applications in drug discovery and materials science. Key analogues include:

Compound Name CAS Number Key Features Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole 1193092-34-0 Benzoxazole core; electron-deficient aromatic system Suzuki coupling intermediates
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman 1002727-88-9 Chroman (oxygen-containing bicyclic) system; enhanced solubility Anticancer agents
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile 2018362-18-8 Imidazopyridine core; nitrile group for further functionalization Kinase inhibitors
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-3-one 2304633-97-2 Indolinone scaffold; ketone functionality Proteolysis-targeting chimeras

Key Differences and Research Findings

Reactivity in Cross-Coupling Reactions :

  • The benzoxazole analogue (CAS 1193092-34-0) exhibits higher reactivity in Suzuki couplings due to its electron-deficient aromatic system, enabling efficient aryl-aryl bond formation .
  • In contrast, the chroman derivative (CAS 1002727-88-9) shows reduced reactivity but superior stability in aqueous media, attributed to its oxygen-rich bicyclic structure .

Solubility and Stability :

  • The imidazopyridine-carbonitrile analogue (CAS 2018362-18-8) has lower solubility in polar solvents due to its planar, hydrophobic core. However, the nitrile group allows for click chemistry modifications .
  • The indolin-3-one derivative (CAS 2304633-97-2) demonstrates moderate solubility and pH-dependent stability, making it suitable for targeted drug delivery .

Computational Similarity Analysis :

  • Using Tanimoto and Dice similarity indices, the target compound shares ~70% structural similarity with 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman (CAS 1002727-88-9), primarily due to the shared boronate ester and fused-ring system .
  • Molecular networking (cosine score: 0.85) aligns it closest to imidazopyridine derivatives, suggesting analogous fragmentation patterns in mass spectrometry .

Crystallographic and Refinement Tools :

  • Structural determination of boron-containing analogues often employs SHELXL for small-molecule refinement and OLEX2 for visualization, ensuring high-resolution data for reactivity studies .

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